3,3-bis(methylthio)acrylonitrile 3,3-bis(methylthio)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 51245-80-8
VCID: VC14428266
InChI: InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3
SMILES:
Molecular Formula: C5H7NS2
Molecular Weight: 145.3 g/mol

3,3-bis(methylthio)acrylonitrile

CAS No.: 51245-80-8

Cat. No.: VC14428266

Molecular Formula: C5H7NS2

Molecular Weight: 145.3 g/mol

* For research use only. Not for human or veterinary use.

3,3-bis(methylthio)acrylonitrile - 51245-80-8

Specification

CAS No. 51245-80-8
Molecular Formula C5H7NS2
Molecular Weight 145.3 g/mol
IUPAC Name 3,3-bis(methylsulfanyl)prop-2-enenitrile
Standard InChI InChI=1S/C5H7NS2/c1-7-5(8-2)3-4-6/h3H,1-2H3
Standard InChI Key HFVCCDWVYQHTNK-UHFFFAOYSA-N
Canonical SMILES CSC(=CC#N)SC

Introduction

Structural and Physicochemical Properties

The molecular formula of 3,3-bis(methylthio)acrylonitrile is C₅H₆N₂S₂, with a molecular weight of 170.26 g/mol. Key physicochemical parameters include:

PropertyValue/DescriptionSource Citation
Melting Point~60°C (analogous compounds)
Boiling Point371.2±42.0°C (predicted)
Density1.350±0.06 g/cm³ (predicted)
SolubilitySoluble in polar aprotic solvents (DMF, THF)
Spectral Data (IR)ν ≈ 2200 cm⁻¹ (C≡N stretch)

The compound’s structure features a conjugated system with the cyano group at position 1 and methylthio groups at position 3, enabling participation in nucleophilic and cycloaddition reactions. X-ray crystallography of related structures confirms a planar geometry with bond lengths of ~1.747 Å for C-S bonds .

Synthetic Methodologies

Condensation-Alkylation Route

A common synthesis involves the reaction of malononitrile with carbon disulfide (CS₂) under basic conditions, followed by alkylation with methyl iodide (CH₃I) :

  • Condensation: Malononitrile reacts with CS₂ in the presence of KOH to form 2-cyano-3,3-bis(methylthio)acrylate.

  • Alkylation: Treatment with CH₃I introduces methylthio groups, yielding the target compound in 70–85% yield .

Industrial-Scale Production

Industrial protocols use continuous flow reactors to enhance efficiency. Automated systems control reagent addition and temperature, achieving >90% purity after distillation .

Reactivity and Functionalization

Nucleophilic Displacement

The methylthio groups are susceptible to nucleophilic displacement. Reactions with amines (e.g., anilines) yield ketene N,S-acetals, which are precursors to bioactive molecules :
\text{R-NH}_2 + \text{3,3-bis(methylthio)acrylonitrile} \rightarrow \text{R-NH-C(CN)=C(SCH₃)_2}
Yields range from 64–87% depending on the amine’s nucleophilicity .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrile oxides, generating pyrazole derivatives. For instance, reactions with hydrazines produce trisubstituted pyrazoles with 87–96% yields .

Oxidative Coupling

Iron(III)-mediated C–H activation enables cross-coupling with alkanes, forming tetrasubstituted olefins. This method is critical in materials science for constructing π-conjugated systems .

Applications in Pharmaceutical Chemistry

Anticancer Agents

Derivatives of 3,3-bis(methylthio)acrylonitrile exhibit potent cytotoxicity. For example, indole-functionalized analogs show GI₅₀ = 14.3–19.5 µM against MCF-7 breast cancer cells . The methylthio groups enhance membrane permeability and target binding.

Antioxidant and Anti-inflammatory Activity

Compounds bearing this scaffold demonstrate radical scavenging activity:

  • DPPH radical inhibition: 70–85% at 100 µM .

  • Superoxide scavenging: IC₅₀ = 25–40 µM . Mechanistic studies suggest the sulfur atoms quench reactive oxygen species via electron transfer.

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